2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features multiple functional groups, including thiazole, pyrazole, and methoxyphenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole or pyrazole rings, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiazole and pyrazole moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The thiazole and pyrazole rings can bind to active sites, while the aromatic groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-dihydrothiazol-2-yl)thio)-1-(3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
The uniqueness of 2-((4,5-dihydrothiazol-2-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O4S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C23H25N3O4S2/c1-28-16-9-7-15(8-10-16)18-13-19(17-5-4-6-20(29-2)22(17)30-3)26(25-18)21(27)14-32-23-24-11-12-31-23/h4-10,19H,11-14H2,1-3H3 |
InChI Key |
GWHWDPHFBVSPIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NCCS4 |
Origin of Product |
United States |
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